molecular formula C18H18O5 B178286 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one CAS No. 10493-06-8

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B178286
CAS No.: 10493-06-8
M. Wt: 314.3 g/mol
InChI Key: SKTAHPCCLORHHM-XBXARRHUSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by two distinct aromatic rings: a 3,4-dimethoxyphenyl group and a 2-hydroxy-4-methoxyphenyl group connected via an α,β-unsaturated ketone bridge. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, intermolecular interactions (e.g., hydrogen bonding), and biological activity.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTAHPCCLORHHM-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10493-06-8
Record name 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Experimental Protocol

  • Reactants :

    • 3,4-Dimethoxybenzaldehyde (1.0 equivalent)

    • 2-Hydroxy-4-methoxyacetophenone (1.05 equivalents)

  • Catalyst : Potassium hydroxide (KOH, 3.0 equivalents)

  • Solvent : Ethanol (40 mL per 7.34 mmol of aldehyde)

  • Conditions :

    • Dropwise addition of aldehyde to acetophenone and KOH mixture.

    • Stirring at room temperature for 12–24 hours.

  • Workup :

    • Dilution with water (200 mL), neutralization with HCl, and ethyl acetate extraction.

    • Recrystallization from ethanol yields pale yellow crystals.

Yield and Characterization

  • Yield : 31%.

  • Purity : Confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

  • Key Spectral Data :

    • 1H NMR (CDCl3) : δ 3.86 (s, 3H, OCH3), 6.86–7.66 (m, aromatic and enone protons).

    • 13C NMR : δ 55.3 (OCH3), 114.3–161.6 (aromatic and carbonyl carbons).

Limitations

  • Prolonged reaction times (up to 24 hours).

  • Moderate yields due to side reactions (e.g., retro-aldol condensation).

Solvent-Free Mechanochemical Synthesis

To address environmental and efficiency concerns, solvent-free grinding methods have been developed.

Grinding Technique with Mixed Bases

  • Reactants : Same as above.

  • Catalyst : NaOH and anhydrous K2CO3 (2:1 molar ratio).

  • Conditions :

    • Reactants and catalysts ground in a mortar for 40 minutes.

    • Reaction monitored by TLC.

  • Workup :

    • Washing with distilled water and recrystallization from ethanol.

Advantages Over Traditional Methods

  • Yield : 70–85%.

  • Reaction Time : 30–40 minutes.

  • Environmental Impact : Eliminates organic solvents, aligning with green chemistry principles.

Optimization Strategies

Base Selection

  • KOH vs. NaOH : KOH in ethanol achieves 31% yield, whereas NaOH/K2CO3 in solvent-free conditions improves yield to 70%.

  • Mechanism : Base deprotonates acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde’s carbonyl group.

Temperature and Solvent Effects

  • Room Temperature : Optimal for minimizing side reactions.

  • Methanol vs. Ethanol : Methanol slightly increases reaction rate due to higher polarity.

Recrystallization Practices

  • Ethanol Recrystallization : Produces high-purity crystals (mp 98–101°C).

  • Alternative Solvents : Acetone or ethyl acetate yield similar purity but lower recovery.

Comparative Analysis of Methods

ParameterTraditional MethodSolvent-Free Method
Yield 31%70–85%
Reaction Time 12–24 hours30–40 minutes
Solvent Use Ethanol (40 mL)None
Purity >95% (NMR)>90% (TLC)

Mechanistic Insights

The reaction proceeds via:

  • Enolate Formation : Base abstracts α-hydrogen from acetophenone, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : Enolate attacks the aldehyde’s electrophilic carbonyl carbon.

  • Proton Transfer : Intermediate undergoes dehydration to form the α,β-unsaturated ketone.

Intramolecular Hydrogen Bonding : The 2′-hydroxyl group stabilizes the carbonyl via a six-membered transition state, favoring the E-configuration.

Challenges and Solutions

Byproduct Formation

  • Retro-Aldol Reactions : Mitigated by avoiding excess base and controlling temperature.

  • Oxidation : Use of inert atmosphere (N2) prevents phenolic oxidation.

Scalability

  • Batch Size : Solvent-free methods scale efficiently with mechanical grinders.

  • Energy Efficiency : Grinding reduces energy input compared to reflux .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

    Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity
Research indicates that 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exhibits significant antioxidant properties. A study by Kaur et al. (2020) demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly valuable in developing supplements aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. In vitro studies conducted by Zhang et al. (2019) revealed that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic uses in treating inflammatory diseases.

Anticancer Properties
Several studies have highlighted the anticancer potential of this chalcone derivative. A notable study by Lee et al. (2021) reported that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of the PI3K/Akt signaling pathway.

Biochemical Applications

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For instance, it was found to inhibit aldose reductase, an enzyme implicated in diabetic complications (Patel et al., 2022). This inhibition could lead to the development of new therapeutic agents for diabetes management.

Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its compatibility with various polymers allows it to be incorporated into nanoparticles for targeted drug delivery applications (Singh et al., 2020).

Material Science Applications

Photovoltaic Devices
Recent advancements have explored the use of this compound in organic photovoltaic devices. Its ability to absorb light efficiently makes it a candidate for enhancing the performance of solar cells (Chen et al., 2023). The incorporation of this chalcone into polymer blends has shown improved energy conversion efficiencies.

Biodegradable Polymers
The compound's chemical properties lend themselves well to the development of biodegradable polymers. Research by Kumar et al. (2021) indicates that incorporating this chalcone into polymer matrices can enhance mechanical properties while maintaining biodegradability.

Data Tables

Application AreaSpecific Use CaseReference
PharmacologyAntioxidant activityKaur et al., 2020
PharmacologyAnti-inflammatory effectsZhang et al., 2019
PharmacologyAnticancer propertiesLee et al., 2021
BiochemistryEnzyme inhibitionPatel et al., 2022
Material SciencePhotovoltaic devicesChen et al., 2023
Material ScienceBiodegradable polymersKumar et al., 2021

Case Studies

Case Study 1: Antioxidant Activity
In a controlled study assessing the antioxidant capacity of various chalcones, this compound was found to significantly reduce oxidative stress markers in human fibroblast cells when compared to a control group.

Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanisms revealed that treatment with this compound led to a marked increase in apoptotic cell death in breast cancer cell lines, with flow cytometry confirming increased annexin V staining.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of methoxy and hydroxy groups can enhance its binding affinity to specific proteins and receptors, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angle between aromatic rings (A/C rings) is a critical structural parameter influencing planarity and π-π stacking. Key comparisons include:

Compound Substituents (Ring A/Ring C) Dihedral Angle (°) Source
Target Compound 2-hydroxy-4-methoxy / 3,4-dimethoxy Data not reported
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-prop-2-en-1-one 4-fluoro / 3,4-dimethoxy 47.81, 50.18
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)-prop-2-en-1-one 4-bromo / 3,4-dimethoxy 9.30, 4.85
3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one 4-bromo / 3,4-dimethyl 48.13

Key Observations :

  • Electron-withdrawing groups (e.g., Br, F) on Ring A increase torsional strain, leading to larger dihedral angles.
  • The target compound’s 2-hydroxy-4-methoxy group may reduce planarity compared to analogs with para-substituted hydroxyl groups (e.g., 4-hydroxyphenyl), as ortho-substitutions introduce steric hindrance.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns are dictated by hydroxyl and methoxy substituents:

Compound Hydrogen Bond Donor/Acceptor Packing Features Source
Target Compound O–H (2-hydroxy) → O (ketone/methoxy) Likely chain or sheet structures Inferred
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one O–H (4-hydroxy) → O (ketone) Layered via O–H···O bonds
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Dual O–H (4-hydroxy, 3-methoxy) → O 3D network via π-π and H-bonds

Key Observations :

  • The 2-hydroxy group in the target compound may form intramolecular hydrogen bonds with the ketone oxygen, reducing intermolecular interactions compared to para-hydroxylated analogs.

Key Observations :

  • Hydroxyl groups enhance antioxidant activity via radical scavenging, while methoxy groups reduce it but improve metabolic stability.
  • The target compound’s 2-hydroxy-4-methoxy group may offer moderate antioxidant activity, balancing stability and reactivity.

Key Observations :

  • Ortho-substituted acetophenones (e.g., 2-hydroxy-4-methoxy) may lower yields due to steric effects during enolate formation.
  • Base strength (NaOH vs. Ba(OH)₂) influences reaction efficiency for electron-deficient substrates.

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, exhibits a range of biological activities that have been the subject of recent research. This compound's structure features a ketoethylenic moiety, which is crucial for its pharmacological properties. The following sections detail its biological activity, including antiproliferative, antibacterial, and antioxidant effects, supported by relevant studies and data.

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 314.33 g/mol
  • CAS Number : 10493-06-8

Antiproliferative Activity

Chalcones, including the studied compound, have shown significant antiproliferative effects against various cancer cell lines. In a study evaluating the cytotoxicity of several chalcone derivatives, it was found that this compound exhibited potent activity against human breast cancer cell lines (MCF-7). The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715.0Apoptosis induction
HepG220.5Cell cycle arrest

Antibacterial Activity

The antibacterial properties of this compound were assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)
E. coli30
S. aureus25

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results demonstrated that it possesses significant free radical scavenging ability, comparable to well-known antioxidants like ascorbic acid.

Concentration (µg/mL)% Inhibition
1045
5075
10090

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed that it leads to increased levels of reactive oxygen species (ROS), triggering apoptosis through the mitochondrial pathway. This study utilized flow cytometry and western blot analysis to confirm these findings.
  • Antibacterial Efficacy : A research team tested the antibacterial properties in vivo using a mouse model infected with S. aureus. The results showed a significant reduction in bacterial load in treated mice compared to control groups, highlighting the therapeutic potential of this chalcone derivative.

Q & A

Q. What are the established synthesis routes for this chalcone derivative, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between substituted benzaldehydes and acetophenones. Key steps include:

  • Dissolving equimolar ratios of 3,4-dimethoxybenzaldehyde and 1-(2-hydroxy-4-methoxyphenyl)ethanone in ethanol.
  • Adding 10–20% NaOH solution dropwise at 279 K to initiate aldol addition.
  • Maintaining pH >10 and refluxing for 3–6 hours to ensure dehydration to the α,β-unsaturated ketone.
  • Purification via silica gel chromatography using hexane/ethyl acetate gradients. Yield optimization requires strict temperature control and exclusion of moisture to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • NMR (¹H/¹³C): Assigns methoxy (-OCH₃), hydroxyl (-OH), and enone (C=O, C=C) groups. For example, the α,β-unsaturated system shows characteristic doublets (δ 7.5–8.0 ppm for protons) and carbonyl signals at ~190 ppm in ¹³C NMR .
  • X-ray crystallography: Determines molecular conformation and intermolecular interactions. SHELX programs (e.g., SHELXL-97) refine structures using diffraction data (e.g., monoclinic P2₁/n space group, Z=4, R-factor <0.05) .
  • FT-IR: Confirms ketone (1650–1700 cm⁻¹) and conjugated C=C (1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions in the crystal lattice be systematically analyzed to predict physicochemical properties?

Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., hydroxyl→methoxy or carbonyl interactions) into patterns like D(2)₁ (discrete dimers) or C(6) (chains). For example:

  • The hydroxyl group at the 2-position forms O–H···O bonds with methoxy oxygen (d ≈ 2.8 Å, θ ≈ 160°).
  • Aromatic stacking (π-π distances: 3.4–3.6 Å) between dimethoxyphenyl and hydroxyphenyl rings stabilizes the lattice. These interactions influence solubility, melting point, and stability, aiding in formulation design .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies (e.g., neuroprotective vs. antimicrobial effects)?

  • Dose-response profiling: Test compound concentrations from 1–100 μM in cellular models (e.g., ketamine-induced schizophrenia for neuroprotection ; MIC assays for antimicrobial activity ).
  • Mechanistic studies: Use antagonists (e.g., atropine for cholinergic pathways) or gene knockout models to isolate target pathways.
  • Structural analogs: Compare activities of derivatives (e.g., replacing methoxy with ethoxy groups) to identify pharmacophores. Contradictions often arise from assay-specific conditions (e.g., solvent polarity affecting bioavailability) .

Q. How can computational methods enhance the design of coordination complexes with this chalcone for antioxidant applications?

  • Docking studies: Predict binding affinities between the chalcone’s enone moiety and metal ions (e.g., Cu²⁺, Co²⁺) using Autodock Vina.
  • DFT calculations: Optimize geometry and calculate redox potentials (e.g., HOMO-LUMO gaps <3 eV indicate strong electron donation). Experimental validation includes synthesizing complexes with 4-phenylthiosemicarbazide and testing DPPH radical scavenging (IC₅₀ <20 μg/mL) .

Methodological Challenges and Solutions

Q. What are the limitations of SHELX-based refinement for high-twinned or low-resolution macromolecular crystals of this compound?

  • Challenge: SHELXL struggles with twinning fractions >0.4 or resolutions >2.5 Å, leading to overfitting.
  • Solutions:
  • Use SHELXD for initial phasing and SHELXE for density modification in pipelines.
  • Apply restraints (e.g., DFIX for bond lengths) and validate with R-free values .

Q. How to mitigate oxidative degradation during long-term storage of the compound?

  • Storage: Keep under inert gas (N₂/Ar) at 253 K in amber vials to prevent light-induced enone isomerization.
  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions.
  • QC monitoring: Track purity via HPLC (C18 column, 80:20 MeOH/H₂O, retention time ~8.2 min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

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